molecular formula C5H10O4 B100109 5-deoxy-L-ribose CAS No. 18555-65-2

5-deoxy-L-ribose

Cat. No.: B100109
CAS No.: 18555-65-2
M. Wt: 134.13 g/mol
InChI Key: WDRISBUVHBMJEF-LMVFSUKVSA-N
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Description

5-Deoxy-L-ribose is an organic compound with the molecular formula C5H10O4 It is a synthetic monosaccharide and a stereoisomer of the naturally occurring compound D-deoxyribose This compound is a deoxy sugar, meaning it is derived from ribose by the loss of a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Deoxy-L-ribose can be synthesized through several chemical routes. One common method involves the stereospecific synthesis from D-galactose. The process typically includes the following steps:

    Oxidation: D-galactose is oxidized to form D-galactono-1,4-lactone.

    Reduction: The lactone is then reduced to D-galactitol.

    Dehydration: D-galactitol undergoes dehydration to form this compound.

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches due to the complexity and cost of chemical synthesis. Microbial biotransformation and enzymatic catalysis are promising methods for large-scale production. Enzymes such as sugar isomerases and oxidoreductases play a crucial role in converting substrates like L-arabinose, L-ribulose, and ribitol into this compound .

Chemical Reactions Analysis

Types of Reactions

5-Deoxy-L-ribose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into sugar alcohols.

    Substitution: It can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Produces 5-deoxy-L-ribonate.

    Reduction: Produces 5-deoxy-L-ribitol.

    Substitution: Produces various halogenated derivatives.

Scientific Research Applications

5-Deoxy-L-ribose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-deoxy-L-ribose involves its interaction with various enzymes and molecular targets. It can act as a substrate for enzymes like ribonucleotide reductases, which catalyze the deoxygenation process. This interaction is crucial for the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    D-deoxyribose: A naturally occurring deoxy sugar found in DNA.

    L-ribose: A rare sugar with potential pharmaceutical applications.

    L-arabinose: A pentose sugar used in various biochemical processes.

Uniqueness

Its ability to participate in various chemical reactions and its role as a precursor in pharmaceutical synthesis further distinguish it from other similar compounds .

Properties

IUPAC Name

(2S,3S,4S)-2,3,4-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRISBUVHBMJEF-LMVFSUKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595358
Record name 5-Deoxy-L-ribose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18555-65-2
Record name 5-Deoxy-L-ribose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-deoxy-L-ribose interact with ammonium molybdate, and what is the structural significance of this interaction?

A1: [] this compound, in its acyclic hydrated form, interacts with ammonium molybdate to form binuclear tetradentate molybdate complexes. This interaction occurs in aqueous solutions. Interestingly, the this compound adopts a "sickle" conformation when integrated into this complex. This is in contrast to the "zigzag" conformation seen with other sugars like D-threose and 5-deoxy-L-arabinose when they form similar complexes. [] (https://www.semanticscholar.org/paper/c8781a22be459accb87598111feac173e9138de9)

Q2: Can this compound be used as a starting material for complex molecule synthesis? Can you give an example?

A2: Yes, this compound serves as a valuable chiral building block in organic synthesis. [] It's been successfully employed as a key intermediate in the synthesis of (-)-Biopterin. This synthesis strategy leverages the readily available D-ribose, which is transformed into this compound. This transformation involves a highly stereoselective Grignard reaction using methylmagnesium iodide on the 2,3-O-cyclohexylidene-D-ribose derivative. [] (https://www.semanticscholar.org/paper/efa844cb8d7eb83bdadc223ba57a824c4fed5951)

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